N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O5S2/c19-12-4-5-14(20)15(9-12)30(26,27)23-6-2-7-28-16(23)11-22-18(25)17(24)21-10-13-3-1-8-29-13/h1,3-5,8-9,16H,2,6-7,10-11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXBZKFIWZAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: This step involves the reaction of a suitable amine with an epoxide under acidic or basic conditions to form the oxazinan ring.
Introduction of the Difluorobenzenesulfonyl Group: The oxazinan intermediate is then reacted with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction using thiophen-2-ylmethyl bromide.
Formation of the Ethanediamide Moiety: The final step involves the reaction of the intermediate with ethanediamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The difluorobenzenesulfonyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorobenzenesulfonyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with sulfonamide-based heterocycles and thiophene-containing derivatives. Below is a comparative analysis with key analogues:
Key Differences and Insights
Core Heterocycles: The 1,3-oxazinan core in the target compound contrasts with the 1,2,4-triazole in analogues from . Thiophene-containing analogues (e.g., ) lack sulfonyl groups but share aromatic thiophene moieties, which influence π-π stacking and electronic properties .
Sulfonyl Group Effects: The 2,5-difluorobenzenesulfonyl substituent introduces electron-withdrawing fluorine atoms, enhancing thermal stability and acidity compared to non-fluorinated analogues (e.g., X = H in compounds) .
Spectroscopic Signatures :
- IR spectra of the target compound would show νC=O (~1660–1680 cm⁻¹) for the ethanediamide group, absent in triazole derivatives (). Conversely, νC=S (~1247–1255 cm⁻¹) in triazoles distinguishes them from oxazinan-based structures .
- Thiophene C-S stretching (~700 cm⁻¹) and acetyl carbonyl bands (~1700 cm⁻¹) in compounds highlight differences in functionalization .
Synthetic Pathways :
- The target compound’s synthesis likely involves S-alkylation (similar to ’s triazole derivatives) but diverges in oxazinan ring formation. ’s use of α-halogenated ketones for alkylation could parallel methods for attaching the thiophen-2-ylmethyl group .
- Thiophene intermediates () require acetyl protection strategies, absent in sulfonamide-focused syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
